Diethyl chlorothiophosphate
Overview
Description
O,O-Diethyl chlorothiophosphate is a chemical compound with the molecular formula C4H10ClO2PS and a molecular weight of 188.61 g/mol . This compound appears as a colorless to light amber liquid with a disagreeable odor . It is primarily used as an intermediate in the production of pesticides, oil and gasoline additives, and flame retardants .
Mechanism of Action
C4H10ClO2PSC_4H_{10}ClO_2PSC4H10ClO2PS
. This compound plays a significant role in various biochemical processes and has a wide range of applications. Here, we will discuss its mechanism of action in detail.Target of Action
It’s known that organophosphates, a group to which this compound belongs, often target enzymes like acetylcholinesterase in the nervous system .
Mode of Action
This inhibition leads to an accumulation of acetylcholine, causing overstimulation of muscles and glands .
Biochemical Pathways
Organophosphates generally affect the cholinergic pathways by inhibiting acetylcholinesterase, leading to an overstimulation of the nervous system .
Pharmacokinetics
They are distributed throughout the body, metabolized primarily in the liver, and excreted via urine .
Result of Action
The inhibition of acetylcholinesterase by organophosphates can lead to symptoms of poisoning, including muscle weakness, breathing difficulties, and even death in severe cases .
Action Environment
Factors such as temperature, ph, and presence of other chemicals can potentially affect the stability and efficacy of organophosphates .
Preparation Methods
O,O-Diethyl chlorothiophosphate can be synthesized through several methods:
Chemical Reactions Analysis
O,O-Diethyl chlorothiophosphate undergoes various chemical reactions, including:
Hydrolysis: When exposed to water or moist air, it hydrolyzes, releasing toxic, corrosive, or flammable gases.
Substitution Reactions: It can react with secondary amines to form N-diethylthiophosphoryl derivatives.
Oxidation and Reduction: Specific conditions and reagents can facilitate oxidation or reduction reactions, although detailed conditions are not commonly documented.
Scientific Research Applications
O,O-Diethyl chlorothiophosphate has several scientific research applications:
Pesticide Intermediate: It is used as an intermediate in the synthesis of various pesticides.
Analytical Chemistry: It is employed in the selective determination of volatile N-nitrosamines by derivatization and gas chromatography.
Oil and Gasoline Additives: It serves as an additive to improve the properties of oils and gasoline.
Flame Retardants: It is used in the production of flame retardants.
Comparison with Similar Compounds
O,O-Diethyl chlorothiophosphate can be compared with similar compounds such as:
O,O-Diethylthiophosphoric chloride: Similar in structure and reactivity, used in similar applications.
Diethyl phosphorochloridothionate: Another closely related compound with similar uses.
Diethyl chlorophosphate: Shares some chemical properties but differs in specific applications.
O,O-Diethyl chlorothiophosphate is unique due to its specific reactivity with nucleophiles and its use in a wide range of industrial applications.
Properties
IUPAC Name |
chloro-diethoxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJJJTCKNZYTEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClO2PS | |
Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027487 | |
Record name | O,O-Diethyl chlorothiophosphate | |
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Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | Phosphorochloridothioic acid, O,O-diethyl ester | |
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Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
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Boiling Point |
49 °C BELOW 1 MM HG; FP: BELOW -75 °C, >110 °C | |
Record name | O,O-DIETHYL CHLOROTHIOPHOSPHONATE | |
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Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
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Flash Point |
92 °C c.c. | |
Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
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Solubility |
INSOL IN WATER; SOL IN MOST ORG SOLVENTS, Solubility in water: reaction | |
Record name | O,O-DIETHYL CHLOROTHIOPHOSPHONATE | |
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Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
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Density |
1.196 AT 25 °C/25 °C, Relative density (water = 1): 1.19 | |
Record name | O,O-DIETHYL CHLOROTHIOPHOSPHONATE | |
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Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
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Vapor Pressure |
Vapor pressure, Pa at 50 °C: 190 | |
Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
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Color/Form |
COLORLESS TO LIGHT AMBER LIQUID | |
CAS No. |
2524-04-1 | |
Record name | O,O-Diethyl phosphorochloridothioate | |
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Record name | O,O-Diethyl chlorothiophosphonate | |
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Record name | O,O-DIETHYL CHLOROTHIOPHOSPHATE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of O,O-Diethyl chlorothiophosphate in current research?
A1: O,O-Diethyl chlorothiophosphate is primarily utilized as a key reagent in synthesizing various organophosphate compounds. For instance, it serves as a precursor for producing the organophosphate pesticide chlorpyrifos [] and the labeled pesticide [U-14C]-O-(2,4-dichlorophenyl)-O,O-diethyl thiophosphate (dichlofenthion) used in research []. It is also a valuable reagent in synthesizing novel aromatic phosphoramidates with potential applications in various fields [].
Q2: Can you elaborate on the synthesis of chlorpyrifos using O,O-Diethyl chlorothiophosphate and its significance?
A2: A novel method for synthesizing chlorpyrifos utilizes O,O-Diethyl chlorothiophosphate in a direct condensation reaction with the product of tetrachloropyridine alkaline hydrolysis []. This approach bypasses the need for the expensive 3,5,6-trichloropyridine-2-sodium alkoxide, leading to a significant reduction in production costs and waste generation. This method offers a more sustainable and efficient alternative for large-scale industrial production of chlorpyrifos [].
Q3: Are there any alternative synthetic routes for preparing O,O-Diethyl chlorothiophosphate itself?
A3: Yes, one method involves a multi-step process starting with phosphorus pentasulfide and absolute ethyl alcohol. This reaction yields O,O-diethyl dithiophosphate, which is then chlorinated in two stages to produce O,O-diethyl chlorothiophosphate. This process, while effective, requires careful control of chlorine gas and benefits from the use of a catalyst in the post-chlorination step to achieve high purity [].
Q4: Beyond pesticides, are there other applications for compounds synthesized using O,O-Diethyl chlorothiophosphate?
A4: Research has explored the use of O,O-Diethyl chlorothiophosphate in creating novel aromatic phosphoramidates, particularly benzyl-bisphosphoramidate derivatives []. While the specific applications of these compounds are still under investigation, their unique structures and properties make them promising candidates for various fields, including medicine, materials science, and catalysis.
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